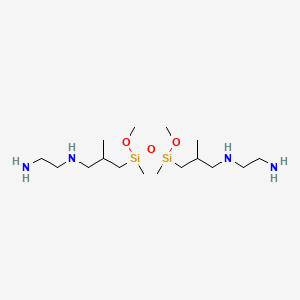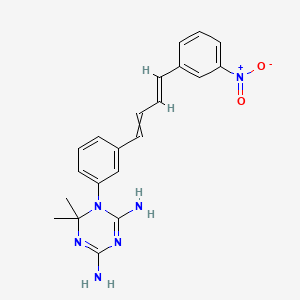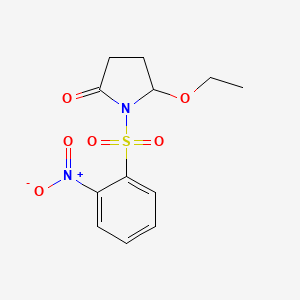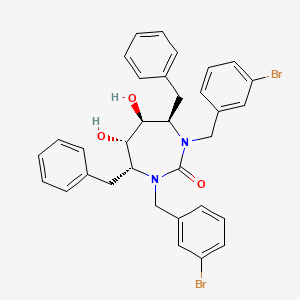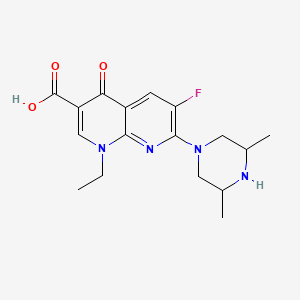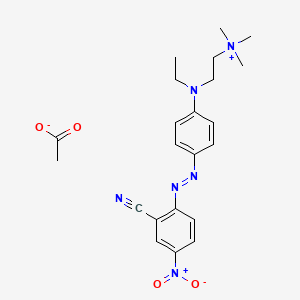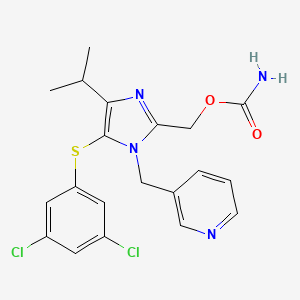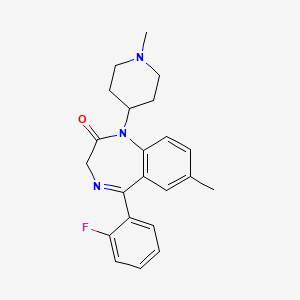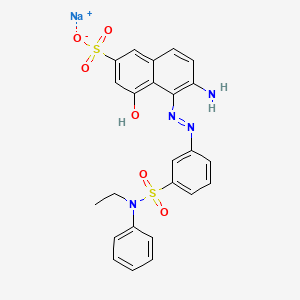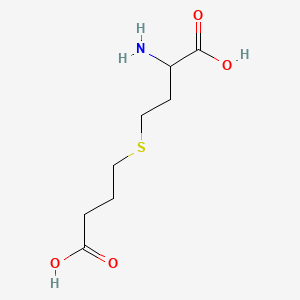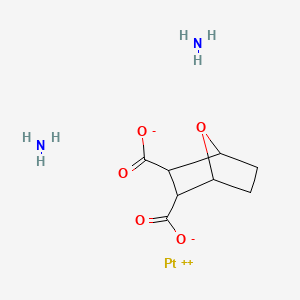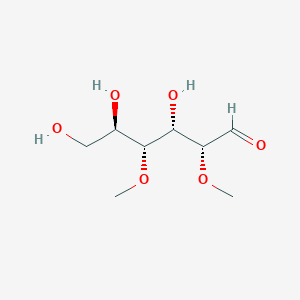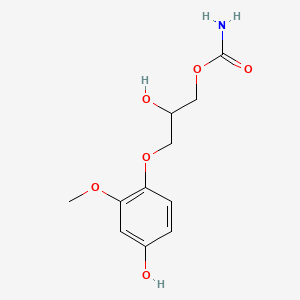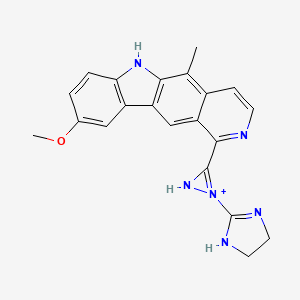
6H-Pyrido(4,3-b)carbazole, 1-((2-(2-imidazolin-2-yl)hydrazinylylidene)methyl)-9-methoxy-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Pyrido(4,3-b)carbazole, 1-((2-(2-imidazolin-2-yl)hydrazinylylidene)methyl)-9-methoxy-5-methyl- is a complex organic compound with a unique structure that combines elements of pyrido, carbazole, and imidazoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrido(4,3-b)carbazole, 1-((2-(2-imidazolin-2-yl)hydrazinylylidene)methyl)-9-methoxy-5-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyrido(4,3-b)carbazole core, followed by the introduction of the imidazoline and hydrazine moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
6H-Pyrido(4,3-b)carbazole, 1-((2-(2-imidazolin-2-yl)hydrazinylylidene)methyl)-9-methoxy-5-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
科学的研究の応用
6H-Pyrido(4,3-b)carbazole, 1-((2-(2-imidazolin-2-yl)hydrazinylylidene)methyl)-9-methoxy-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery and development.
Medicine: It may exhibit pharmacological properties that make it useful in treating certain diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 6H-Pyrido(4,3-b)carbazole, 1-((2-(2-imidazolin-2-yl)hydrazinylylidene)methyl)-9-methoxy-5-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
6H-Pyrido(4,3-b)carbazole: The parent compound without the additional functional groups.
1-((2-(2-imidazolin-2-yl)hydrazinylylidene)methyl)-9-methoxy-5-methyl- derivatives: Compounds with similar structures but different functional groups.
Uniqueness
The uniqueness of 6H-Pyrido(4,3-b)carbazole, 1-((2-(2-imidazolin-2-yl)hydrazinylylidene)methyl)-9-methoxy-5-methyl- lies in its combination of functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
95835-28-2 |
|---|---|
分子式 |
C21H19N6O+ |
分子量 |
371.4 g/mol |
IUPAC名 |
1-[2-(4,5-dihydro-1H-imidazol-2-yl)-1H-diazirin-2-ium-3-yl]-9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C21H18N6O/c1-11-13-5-6-22-19(20-26-27(20)21-23-7-8-24-21)15(13)10-16-14-9-12(28-2)3-4-17(14)25-18(11)16/h3-6,9-10H,7-8H2,1-2H3,(H2,22,23,24,25,26)/p+1 |
InChIキー |
KDRNXVNFLQXTIN-UHFFFAOYSA-O |
正規SMILES |
CC1=C2C=CN=C(C2=CC3=C1NC4=C3C=C(C=C4)OC)C5=[N+](N5)C6=NCCN6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


